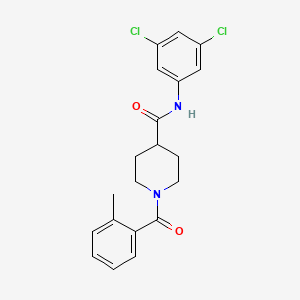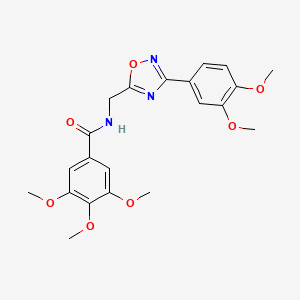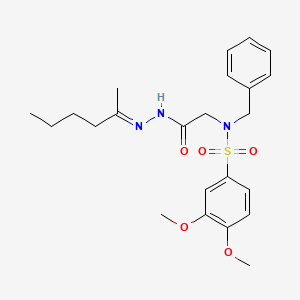![molecular formula C28H24N2O2 B7698511 2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B7698511.png)
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves the condensation of 2,2-diphenylacetic acid with an appropriate amine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imine bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and scalability while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-diphenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
- 2,2-diphenyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide
Uniqueness
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the presence of the phenylmethoxy group, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-28(27(24-12-6-2-7-13-24)25-14-8-3-9-15-25)30-29-20-22-16-18-26(19-17-22)32-21-23-10-4-1-5-11-23/h1-20,27H,21H2,(H,30,31)/b29-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXRPALASPLXPK-BRPDVVIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide](/img/structure/B7698438.png)


![N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7698472.png)

![4-(2-{2-Ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamido)benzamide](/img/structure/B7698486.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)

![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)
![N-(2-bromophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide](/img/structure/B7698505.png)


